メチルテトラジン-DBCO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

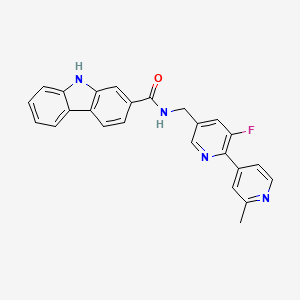

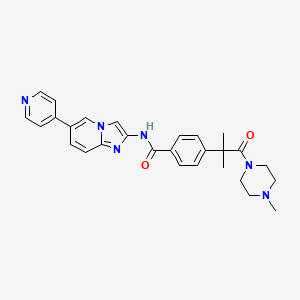

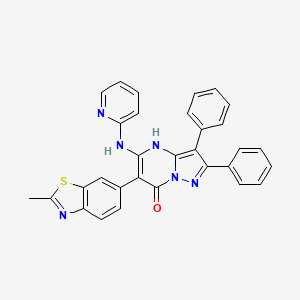

Methyltetrazine-DBCO is a water-soluble, heterobifunctional reagent used primarily in bioorthogonal chemistry. It facilitates the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins through a copper-free click reaction. This reaction is highly efficient and does not require a catalyst or auxiliary reagents .

科学的研究の応用

Methyltetrazine-DBCO has a wide range of applications in scientific research, including:

Chemistry: Used in click chemistry for the efficient and selective labeling of biomolecules.

Biology: Facilitates the study of protein-protein interactions, cellular processes, and biomolecular imaging.

Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Methyltetrazine-DBCO enables the precise attachment of therapeutic agents to antibodies, enhancing their efficacy and reducing off-target effects.

Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic applications.

作用機序

Target of Action

Methyltetrazine-DBCO is a non-cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent that contains a DBCO group . The primary targets of Methyltetrazine-DBCO are molecules containing Azide groups . It is used to convert azido-containing peptides or proteins into tetrazine-modified peptides or proteins .

Mode of Action

Methyltetrazine-DBCO interacts with its targets through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . Methyltetrazine-DBCO also contains a Tetrazine group that can undergo an inverse electron demand Diels-Alder reaction (iEDDA) with molecules containing TCO groups .

Biochemical Pathways

The biochemical pathways affected by Methyltetrazine-DBCO are those involved in the synthesis of antibody-drug conjugates (ADCs) . These ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . The downstream effects of these pathways include the production of ADCs that can target specific cells for therapeutic purposes .

Pharmacokinetics

It is known to be water-soluble , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body .

Result of Action

The result of Methyltetrazine-DBCO’s action is the conversion of azido-containing peptides or proteins into tetrazine-modified peptides or proteins . This conversion is crucial in the synthesis of ADCs, which are emerging chemotherapeutic agents with striking clinical success .

Action Environment

The action environment of Methyltetrazine-DBCO can influence its action, efficacy, and stability. As a water-soluble compound , it may be more stable and effective in aqueous environments.

生化学分析

Biochemical Properties

Methyltetrazine-DBCO plays a significant role in biochemical reactions. It interacts with azido-containing peptides or proteins, converting them into tetrazine-modified peptides or proteins . This interaction is facilitated by a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry .

Cellular Effects

The effects of Methyltetrazine-DBCO on cells are primarily observed in the context of its role in the synthesis of ADCs . ADCs are a class of therapeutics that combine the specificity of antibodies with the potency of cytotoxic drugs, allowing for targeted treatment of diseases like cancer . The Methyltetrazine-DBCO linker is crucial for the formation of these ADCs .

Molecular Mechanism

Methyltetrazine-DBCO exerts its effects at the molecular level through its interactions with azido-containing biomolecules . The DBCO group in Methyltetrazine-DBCO can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with azido-containing molecules . This reaction does not require a catalyst, making it ideal for biological applications .

Temporal Effects in Laboratory Settings

The effects of Methyltetrazine-DBCO over time in laboratory settings are primarily related to its role in the synthesis of ADCs

Metabolic Pathways

As a linker used in the synthesis of ADCs, it is primarily involved in the formation of covalent bonds between antibodies and cytotoxic drugs .

Transport and Distribution

As a linker molecule, it is likely involved in facilitating the targeted delivery of cytotoxic drugs to specific cells via ADCs .

Subcellular Localization

As a linker molecule, it is primarily involved in the formation of ADCs, which can be directed to specific cellular compartments via the specificity of the antibody component .

準備方法

Synthetic Routes and Reaction Conditions: Methyltetrazine-DBCO is synthesized through a series of chemical reactions involving the functionalization of dibenzocyclooctyne (DBCO) with methyltetrazine. The process typically involves the following steps:

Functionalization of DBCO: DBCO is first functionalized with a suitable linker, such as polyethylene glycol (PEG), to enhance its solubility and reactivity.

Coupling Reaction: The functionalized DBCO is then coupled with methyltetrazine under mild reaction conditions, often in the presence of a base such as triethylamine.

Purification: The final product is purified using chromatographic techniques to obtain high purity methyltetrazine-DBCO.

Industrial Production Methods: In an industrial setting, the production of methyltetrazine-DBCO follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

化学反応の分析

Types of Reactions: Methyltetrazine-DBCO primarily undergoes bioorthogonal reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene (TCO). This reaction is highly selective and efficient, making it ideal for bioconjugation applications.

Common Reagents and Conditions:

Reagents: Trans-cyclooctene (TCO), azido-containing peptides or proteins.

Conditions: The reaction is typically carried out in aqueous solutions at room temperature, without the need for catalysts or auxiliary reagents.

Major Products: The major products formed from these reactions are tetrazine-modified peptides or proteins, which can be further utilized in various biochemical applications .

類似化合物との比較

Methyltetrazine-DBCO is unique in its ability to undergo rapid and selective bioorthogonal reactions without the need for catalysts. Similar compounds include:

Methyltetrazine-PEG4-acid: Another methyltetrazine derivative with a polyethylene glycol linker, used for similar bioconjugation applications.

Tetrazine-PEG-Alkyne: A tetrazine derivative that reacts with alkynes in click chemistry reactions.

Methyltetrazine-PEG12-NHS ester: A methyltetrazine derivative with an N-hydroxysuccinimide ester group, used for amine-reactive bioconjugation.

Methyltetrazine-DBCO stands out due to its high reactivity and efficiency in bioorthogonal reactions, making it a preferred choice for many researchers.

特性

IUPAC Name |

3-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-1-[3-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]propylamino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N7O7S/c1-23-37-39-33(40-38-23)26-13-15-28(16-14-26)48-20-6-19-35-34(44)30(49(45,46)47)21-36-31(42)17-18-32(43)41-22-27-9-3-2-7-24(27)11-12-25-8-4-5-10-29(25)41/h2-5,7-10,13-16,30H,6,17-22H2,1H3,(H,35,44)(H,36,42)(H,45,46,47) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYYPWVPKWWTZRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCCNC(=O)C(CNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33N7O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

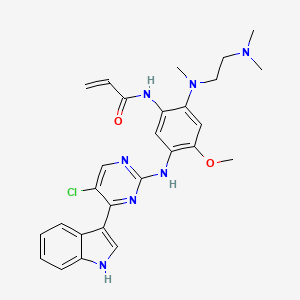

![3-[4-[(5-chloro-2,2-dimethyl-3H-1-benzofuran-7-yl)methoxy]-2,3-dimethylphenyl]propanoic acid](/img/structure/B608918.png)